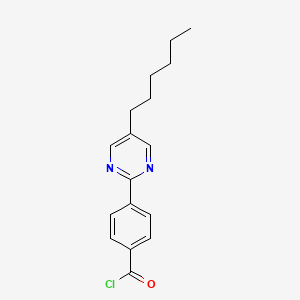
4-(5-Hexylpyrimidin-2-YL)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hexylpyrimidin-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride moiety attached to a pyrimidine ring, which is further substituted with a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Hexylpyrimidin-2-YL)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
4-(5-Hexylpyrimidin-2-YL)benzoic acid+SOCl2→4-(5-Hexylpyrimidin-2-YL)benzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-(5-Hexylpyrimidin-2-YL)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May be used in the development of drug candidates or as intermediates in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways would depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler analogue without the pyrimidine and hexyl substituents.
4-(Pyrimidin-2-YL)benzoyl Chloride: Lacks the hexyl chain, making it less hydrophobic.
4-(5-Methylpyrimidin-2-YL)benzoyl Chloride: Contains a methyl group instead of a hexyl chain, affecting its physical properties and reactivity.
Properties
CAS No. |
133883-26-8 |
|---|---|
Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-(5-hexylpyrimidin-2-yl)benzoyl chloride |
InChI |
InChI=1S/C17H19ClN2O/c1-2-3-4-5-6-13-11-19-17(20-12-13)15-9-7-14(8-10-15)16(18)21/h7-12H,2-6H2,1H3 |
InChI Key |
IQYGKXCPNZTVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















